1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate
CAS No.: 1208359-58-3
Cat. No.: VC11724100
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208359-58-3 |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl (3S,5S)-5-aminopiperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1 |
| Standard InChI Key | BEOGYMDIRWHZBM-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)N)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC |
Introduction
Structural and Stereochemical Features
The compound’s piperidine backbone is substituted at the 1- and 3-positions with tert-butyl and methyl carboxylate groups, respectively, while the 5-position hosts an amino group in a trans configuration relative to the adjacent substituents. This stereochemistry is critical for its interactions in chiral environments, particularly in drug design where enantioselectivity often dictates biological activity.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 258.31 g/mol | |
| CAS Number | 1208359-58-3 | |
| Stereochemistry | trans-5-amino configuration |
The tert-butyl group enhances solubility in nonpolar solvents, while the methyl ester provides a handle for further functionalization. The amino group’s trans orientation influences hydrogen-bonding potential and steric interactions, which are pivotal in determining reactivity and binding affinity.
Synthesis and Reaction Pathways
Synthesis of 1-tert-butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate typically begins with tert-butyl 4-oxopiperidine-1-carboxylate, which undergoes sequential modifications. A representative route involves:
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Reductive Amination: Introduction of the amino group via catalytic hydrogenation using palladium on carbon or Raney nickel under controlled conditions (40°C, ~2585 Torr).
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Esterification: Methylation of the carboxylic acid intermediate to install the methyl ester group .
Alternative methods employ chiral auxiliaries or asymmetric catalysis to achieve the desired trans stereochemistry, with reported yields exceeding 90% under optimized conditions .
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/C or Raney Ni | |
| Temperature | 40°C | |
| Pressure | 2585 Torr | |
| Solvent | Ethanol |
Physical and Chemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water, attributed to its hydrophobic tert-butyl group. Its logP value (~1.5) suggests favorable membrane permeability, a desirable trait for drug candidates.
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| logP | ~1.5 | |
| Rotatable Bonds | 6 | |
| Hydrogen Bond Donors | 1 (NH₂) | |
| Hydrogen Bond Acceptors | 4 (2 ester O, 1 carboxyl O, 1 NH₂) |
Thermal stability data indicate decomposition above 200°C, necessitating storage at 2–8°C in airtight containers .
Applications in Pharmaceutical Research
Piperidine derivatives are foundational in drug discovery, with 1-tert-butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate serving as a precursor to:
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Neurological Agents: Dopamine receptor modulators and serotonin reuptake inhibitors .
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Anticancer Compounds: Kinase inhibitors targeting aberrant signaling pathways.
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Antimicrobials: Peptidomimetics disrupting bacterial cell wall synthesis.
The amino group’s trans configuration enhances binding to chiral enzyme pockets, as demonstrated in studies of analogous compounds.
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